molecular formula C9H19N3O B13192336 (3S,4S)-3-(Piperazin-1-yl)piperidin-4-ol

(3S,4S)-3-(Piperazin-1-yl)piperidin-4-ol

Cat. No.: B13192336
M. Wt: 185.27 g/mol
InChI Key: UAWXXABNJFEMGP-IUCAKERBSA-N
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Description

(3S,4S)-3-(Piperazin-1-yl)piperidin-4-ol is a chemical compound with significant applications in various fields, including pharmaceuticals and industrial chemistry. It is known for its unique structure, which includes a piperazine ring and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-(Piperazin-1-yl)piperidin-4-ol typically involves the reaction of piperazine with a suitable piperidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process involves careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-(Piperazin-1-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

(3S,4S)-3-(Piperazin-1-yl)piperidin-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-3-(Piperazin-1-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-(Piperazin-1-yl)piperidin-4-ol: Known for its unique combination of piperazine and piperidine rings.

    2,2,6,6-Tetramethyl-4-piperidinol: Another compound with a piperidine ring, used in different applications.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both piperazine and piperidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

(3S,4S)-3-piperazin-1-ylpiperidin-4-ol

InChI

InChI=1S/C9H19N3O/c13-9-1-2-11-7-8(9)12-5-3-10-4-6-12/h8-11,13H,1-7H2/t8-,9-/m0/s1

InChI Key

UAWXXABNJFEMGP-IUCAKERBSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1O)N2CCNCC2

Canonical SMILES

C1CNCC(C1O)N2CCNCC2

Origin of Product

United States

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